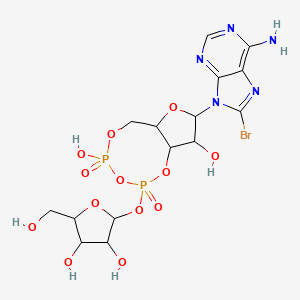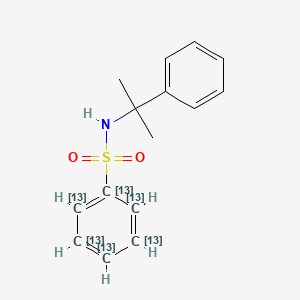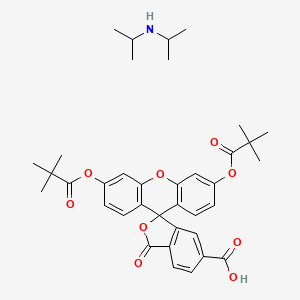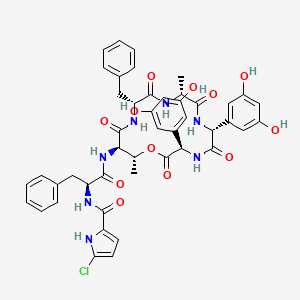
Meclizine N,N'-Dioxide
Overview
Description
Meclizine is a histamine H1 antagonist used to treat nausea, vomiting, and dizziness associated with motion sickness . It is also used in adults to treat symptoms of vertigo (dizziness or spinning sensation) caused by disease that affects your inner ear . Meclizine is most effective if taken before symptoms appear .
Synthesis Analysis
Chiral N,N’-dioxide ligands could be straightforwardly synthesized from readily available amino acids and amines . They act as neutral tetradentate ligands to bind a wide variety of metal ions .Molecular Structure Analysis
The molecular formula of Meclizine N,N’-Dioxide is C25H27ClN2O2 . The molecule contains a total of 60 bond(s). There are 33 non-H bond(s), 18 multiple bond(s), 5 rotatable bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 2 positively charged N and 2 quaternary N .Chemical Reactions Analysis
The oxidation reaction mechanism of meclizine hydrochloride (MEC-HCL) is proposed to be a one-electron system . The HPLC method has shown adequate separation of MEC from their degradation products .Scientific Research Applications
Neuroprotective Properties in Parkinson Disease Cell Models
Meclizine has been studied for its neuroprotective properties beyond its routine use as an anti-histamine. Research by Hong, Chau, & Schapira (2016) found that meclizine protected against apoptosis and cell death in Parkinson disease cell models. This protection is attributed to meclizine's ability to enhance glycolysis and mitochondrial hyperpolarization, offering potential for repurposing in neurodegenerative diseases treatment.
Impact on Mitochondrial Respiration
Gohil et al. (2013) discovered that meclizine attenuates mitochondrial respiration by inhibiting the Kennedy pathway of phosphatidylethanolamine biosynthesis. This novel finding of meclizine's mechanism suggests its potential application in disorders of energy metabolism by shifting cellular energy production from mitochondrial respiration to glycolysis.
Protective Effect in Huntington's Disease Models
Research by Gohil et al. (2011) showed that meclizine suppresses apoptotic cell death in models of Huntington's disease. Its protective effect is strongly correlated with its ability to suppress mitochondrial respiration, highlighting meclizine's potential as a therapeutic agent for neurodegenerative disorders involving polyglutamine toxicity.
Inhibition of Osteoclastogenesis
A study by Guo et al. (2017) found that meclizine inhibits osteoclastogenesis and decreases bone loss induced by ovariectomy, partially by upregulating PXR. This suggests meclizine's potential application in treating osteoclast-related diseases by regulating RANKL signaling pathways and influencing bone tissue metabolism.
Nanotechnology-based Application for Chemotherapy-induced Emesis
Salama, Elmotasem, and Salama (2020) explored the use of meclizine in a nanotechnology-based formulation for managing chemotherapy-induced nausea and vomiting. Their study Salama et al. (2020) highlighted the potential of bioadhesive buccal films containing meclizine-loaded nanoparticles to offer a safe and effective treatment for CINV, emphasizing the innovative application of meclizine in improving patient compliance and treatment outcomes.
Mechanism of Action
Target of Action
Meclizine N,N’-Dioxide, similar to Meclizine, primarily targets the histamine H1 receptors . These receptors play a crucial role in the transmission of signals in the body, particularly those related to allergic reactions and the regulation of the sleep-wake cycle .
Mode of Action
Meclizine N,N’-Dioxide acts as an antagonist at the H1 receptors . By binding to these receptors, it inhibits the signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center . This action can decrease the labyrinth excitability and vestibular stimulation .
Biochemical Pathways
It is known that the drug’s antagonistic action on the h1 receptors inhibits histaminergic neurotransmission, which can affect various biochemical pathways related to allergic reactions and the regulation of the sleep-wake cycle .
Pharmacokinetics
Meclizine, a related compound, has a bioavailability of 22-32% . It has a delayed onset of action due to its poor solubility in water and gastrointestinal fluid . Meclizine is metabolized in the liver by the CYP2D6 enzyme . Similar pharmacokinetic properties may be expected for Meclizine N,N’-Dioxide.
Result of Action
The primary result of Meclizine N,N’-Dioxide’s action is the reduction of nausea, vomiting, or vertigo . It is effective against these symptoms arising from many causes, including motion sickness and disorders affecting the vestibular system .
Action Environment
The action, efficacy, and stability of Meclizine N,N’-Dioxide can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability can be affected by the pH of the gastrointestinal tract and the presence of food . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Meclizine N,N’-Dioxide plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to inhibit the enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2), which is involved in the Kennedy pathway of phosphatidylethanolamine biosynthesis . This inhibition leads to an accumulation of phosphoethanolamine, which in turn affects mitochondrial respiration. Additionally, Meclizine N,N’-Dioxide interacts with histamine H1 receptors, exhibiting antihistaminic properties .
Cellular Effects
Meclizine N,N’-Dioxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce the excitability of the labyrinth and vestibular stimulation, thereby alleviating symptoms of motion sickness and vertigo . The compound also affects mitochondrial respiration by inhibiting the Kennedy pathway, leading to changes in cellular energy metabolism . Furthermore, Meclizine N,N’-Dioxide has been shown to impact gene expression related to energy metabolism and cellular stress responses .
Molecular Mechanism
At the molecular level, Meclizine N,N’-Dioxide exerts its effects through several mechanisms. It binds to histamine H1 receptors, blocking histaminergic neurotransmission and reducing vestibular stimulation . Additionally, the compound inhibits the enzyme PCYT2, leading to an accumulation of phosphoethanolamine and subsequent inhibition of mitochondrial respiration . These interactions result in decreased cellular energy production and altered metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Meclizine N,N’-Dioxide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s effects on mitochondrial respiration develop gradually, with significant changes observed within hours of administration . Long-term exposure to Meclizine N,N’-Dioxide can lead to sustained alterations in cellular energy metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Meclizine N,N’-Dioxide vary with different dosages in animal models. At lower doses, the compound effectively reduces symptoms of motion sickness and vertigo without significant adverse effects . Higher doses can lead to toxic effects, including drowsiness, dry mouth, and potential liver toxicity . Studies in mice have shown that Meclizine N,N’-Dioxide can extend lifespan at specific dosages, highlighting its potential therapeutic benefits .
Metabolic Pathways
Meclizine N,N’-Dioxide is involved in the Kennedy pathway of phosphatidylethanolamine biosynthesis, where it inhibits the enzyme PCYT2 . This inhibition leads to an accumulation of phosphoethanolamine, which acts as an endogenous inhibitor of mitochondrial respiration. The compound’s metabolism also involves the enzyme CYP2D6, which is responsible for its hepatic breakdown .
Transport and Distribution
Within cells and tissues, Meclizine N,N’-Dioxide is transported and distributed through interactions with various transporters and binding proteins. The compound’s distribution is influenced by its binding to histamine H1 receptors and other cellular proteins . Its localization within specific cellular compartments affects its overall activity and function.
Subcellular Localization
Meclizine N,N’-Dioxide is localized within specific subcellular compartments, including the mitochondria and cytosol. Its targeting to these compartments is facilitated by specific signals and post-translational modifications . The compound’s subcellular localization plays a crucial role in its ability to inhibit mitochondrial respiration and alter cellular energy metabolism.
properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]-1,4-dioxidopiperazine-1,4-diium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O2/c1-20-6-5-7-21(18-20)19-27(29)14-16-28(30,17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPRHOVRGSVTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C[N+]2(CC[N+](CC2)(C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705611 | |
| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114624-70-3 | |
| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-, 1,4-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114624-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol](/img/structure/B587383.png)
![[4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromen-2-yl]methanol](/img/structure/B587387.png)
![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)

![6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride](/img/structure/B587391.png)